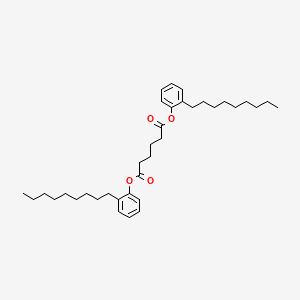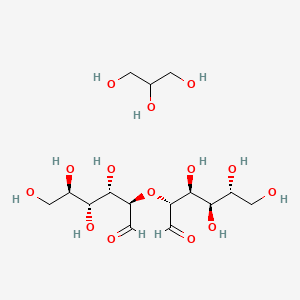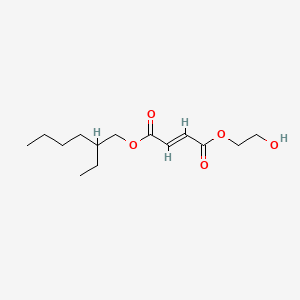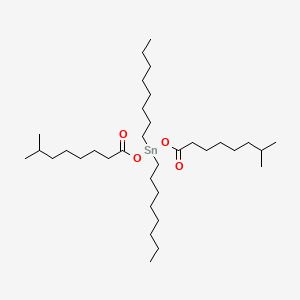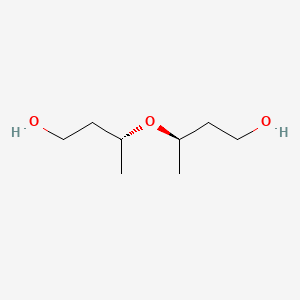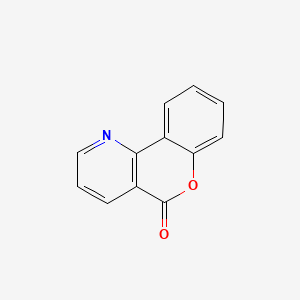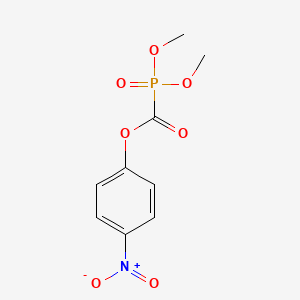
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide is a chemical compound with a complex structure that includes a phosphine oxide group, a carboxylic acid ester, and a nitrophenyl group
Métodos De Preparación
The synthesis of phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 4-nitrophenol under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and have different reactivity.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and esters.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug intermediate or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphine oxide group can act as a ligand, binding to metal ions and influencing their reactivity. The nitrophenyl group can participate in electron transfer reactions, affecting the overall reactivity of the compound. Pathways involved in its mechanism of action include oxidative phosphorylation and nucleophilic substitution .
Comparación Con Compuestos Similares
Phosphinecarboxylic acid, dimethoxy-, 4-nitrophenyl ester, oxide can be compared with similar compounds such as:
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has a similar phosphine oxide group but different ester and phenyl groups, leading to different reactivity and applications.
Phosphinecarboxylic acid, dimethoxy-, phenyl ester, oxide: . The uniqueness of this compound lies in its combination of functional groups, which provide a distinct set of chemical properties and reactivity patterns.
Propiedades
Número CAS |
83877-26-3 |
|---|---|
Fórmula molecular |
C9H10NO7P |
Peso molecular |
275.15 g/mol |
Nombre IUPAC |
(4-nitrophenyl) dimethoxyphosphorylformate |
InChI |
InChI=1S/C9H10NO7P/c1-15-18(14,16-2)9(11)17-8-5-3-7(4-6-8)10(12)13/h3-6H,1-2H3 |
Clave InChI |
LENOEKSPZDHTDQ-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


